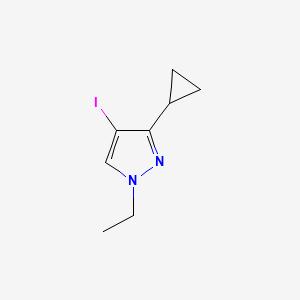

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

描述

Overview of 1H-Pyrazole Chemistry and Structural Diversity

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. nih.govbritannica.com This structural arrangement imparts a unique combination of chemical properties, including basicity due to the pyridine-like nitrogen and a π-rich system that is susceptible to electrophilic attack. globalresearchonline.net The parent compound, 1H-pyrazole, is a planar molecule and exists in tautomeric forms, a characteristic that can influence its reactivity and substitution patterns. globalresearchonline.net

The structural diversity of pyrazoles is vast, arising from the numerous possibilities for substitution on the ring's carbon and nitrogen atoms. The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with a multitude of methods available for their preparation. nih.gov This has led to a wide array of pyrazole (B372694) derivatives with tailored electronic and steric properties, making them valuable components in various fields of chemical science.

Significance of Halogenated Pyrazoles as Synthetic Intermediates

Halogenated pyrazoles, particularly those bearing an iodine substituent, are highly valuable intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various chemical transformations. This reactivity is harnessed in a multitude of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of an iodo-substituent, as seen in 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, allows for participation in well-known palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.org These reactions enable the introduction of a wide range of functional groups at the 4-position of the pyrazole ring, providing a pathway to highly functionalized and complex pyrazole derivatives. wikipedia.org The strategic placement of the iodine atom at the C4 position is significant, as this position is often targeted for functionalization to modulate the properties of the resulting molecules. wikipedia.org

The synthesis of 4-iodopyrazoles can be achieved through various methods, including the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. drugfuture.comsemanticscholar.org This direct iodination approach provides an efficient route to these versatile synthetic building blocks.

Strategic Importance of Cyclopropyl (B3062369) and Ethyl Substituents in Organic Synthesis

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique electronic and conformational properties. Due to significant ring strain, the carbon-carbon bonds have a higher p-character than typical alkanes, imparting some "double-bond" character. wikipedia.org This allows the cyclopropyl group to participate in conjugation with adjacent π-systems, influencing the electronic environment of the pyrazole ring. britannica.com From a conformational standpoint, the cyclopropyl group is a rigid and compact substituent. wikipedia.org Its incorporation into a molecule can introduce conformational constraints, which is a valuable strategy in drug design for optimizing binding to biological targets. wikipedia.org Furthermore, the cyclopropyl moiety is often associated with enhanced metabolic stability and increased potency in bioactive molecules. wikipedia.orgresearchgate.net

The ethyl group , a simple alkyl substituent, also contributes to the molecular architecture and properties. It can influence the steric environment around the pyrazole ring, potentially directing the course of chemical reactions. semanticscholar.org In terms of physical properties, the ethyl group impacts the lipophilicity of the molecule, which is a critical parameter in medicinal chemistry affecting solubility, absorption, and distribution. nih.gov The presence of the ethyl group on the nitrogen atom at the 1-position prevents tautomerism and defines the regiochemistry of the pyrazole ring.

Historical Context of Pyrazole Functionalization and Derivatization

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgdrugfuture.com Knorr also developed one of the most fundamental methods for pyrazole synthesis, the Knorr pyrazole synthesis , which involves the condensation of a β-diketone with a hydrazine (B178648). drugfuture.comjk-sci.com This reaction remains a cornerstone in the synthesis of substituted pyrazoles.

Another classical method, the Pechmann pyrazole synthesis , was developed by Hans von Pechmann in 1898 and involves the reaction of diazomethane (B1218177) with an acetylene. wikipedia.orgdrugfuture.comdrugfuture.com

Over the decades, the methods for pyrazole synthesis and functionalization have evolved significantly. The initial focus was on the synthesis of the core pyrazole ring with various substituents. As the field of organic chemistry advanced, particularly with the advent of transition-metal-catalyzed cross-coupling reactions, the ability to selectively functionalize the pyrazole ring at specific positions became a major area of research. numberanalytics.com This has allowed for the derivatization of pre-formed pyrazole scaffolds, such as halogenated pyrazoles, to introduce a vast array of functional groups and build molecular complexity. chim.it The development of these derivatization methods has been crucial for exploring the structure-activity relationships of pyrazole-containing compounds in various applications. chim.it

Data Tables

Table 1: Key Synthetic Reactions for Pyrazole Formation

| Reaction Name | Year Developed | Key Reactants | Description |

| Knorr Pyrazole Synthesis | 1883 | β-Diketone, Hydrazine | Condensation reaction to form the pyrazole ring. drugfuture.comjk-sci.com |

| Pechmann Pyrazole Synthesis | 1898 | Acetylene, Diazomethane | Cycloaddition reaction to form the pyrazole ring. drugfuture.comdrugfuture.com |

Table 2: Properties of Key Substituents

| Substituent | Key Properties | Role in Molecule |

| Iodo | Excellent leaving group | Enables cross-coupling reactions for further functionalization. wikipedia.org |

| Cyclopropyl | Rigid, strained ring with partial double-bond character | Influences electronics, provides conformational constraint, can enhance metabolic stability. wikipedia.orgwikipedia.org |

| Ethyl | Alkyl group | Affects steric environment and lipophilicity. nih.govsemanticscholar.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclopropyl-1-ethyl-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCCNUCJXFNXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole

Retrosynthetic Analysis and Design of Precursor Molecules

Retrosynthetic analysis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole provides a logical framework for dissecting the molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnection strategies focus on the bonds formed during the construction of the pyrazole (B372694) ring.

A common and effective approach to pyrazole synthesis involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. researchgate.net Applying this logic, the target molecule can be disconnected at the N1-N2 and C3-N2 bonds. This retrosynthetic step suggests ethylhydrazine (B1196685) as the key nitrogen-containing precursor, which provides the N1-ethyl moiety.

The remaining C3-C4-C5 fragment, bearing the cyclopropyl (B3062369) group, must be derived from a suitable 1,3-dielectrophile. A logical precursor for the 3-cyclopropyl segment is a 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione (B49227) or a related derivative.

Furthermore, the iodine substituent at the C4 position is typically introduced via electrophilic substitution on a pre-formed pyrazole ring, as the C4 position is nucleophilic and prone to such reactions. researchgate.net Therefore, a more refined retrosynthetic pathway is as follows:

Iodination: The final step is the iodination of a 3-cyclopropyl-1-ethyl-1H-pyrazole intermediate.

Pyrazole Ring Formation: This intermediate is formed via the cyclocondensation of ethylhydrazine with a 1,3-dicarbonyl compound containing a cyclopropyl group, such as 1-cyclopropyl-propane-1,3-dione or its synthetic equivalent.

This analysis identifies two key precursor molecules: ethylhydrazine and a cyclopropyl-substituted 1,3-dielectrophile .

| Synthetic Strategy | Key Precursor 1 | Key Precursor 2 | Key Intermediate |

| Cyclocondensation | Ethylhydrazine | 1-Cyclopropyl-1,3-dicarbonyl compound | 3-Cyclopropyl-1-ethyl-1H-pyrazole |

| 1,3-Dipolar Cycloaddition | Cyclopropyl-substituted Nitrile Imine | Ethyne or Alkyne equivalent | Substituted Pyrazole |

Pyrazole Ring Formation Strategies

The construction of the pyrazole core is the cornerstone of the synthesis. Several robust methodologies are available, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions of Hydrazines with 1,3-Dielectrophiles

The reaction between a hydrazine and a 1,3-dielectrophile is a classic and widely employed method for synthesizing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org This approach is characterized by the formation of two new carbon-nitrogen bonds in a single cyclization step.

The condensation of 1,3-dicarbonyl compounds with hydrazines is arguably the most traditional and straightforward route to pyrazoles. nih.govnih.gov In the context of synthesizing the target molecule, this would involve the reaction of ethylhydrazine with a cyclopropyl-containing 1,3-diketone.

The primary challenge in this approach is controlling the regioselectivity. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine like ethylhydrazine, two regioisomeric pyrazole products can be formed. nih.govnih.gov The outcome is influenced by the steric and electronic properties of the substituents on both reactants. For instance, reacting 1-cyclopropylbutane-1,3-dione with ethylhydrazine could yield both 3-cyclopropyl-1-ethyl-5-methyl-1H-pyrazole and 5-cyclopropyl-1-ethyl-3-methyl-1H-pyrazole. Careful selection of reaction conditions and starting materials is crucial to favor the desired isomer. nih.gov An alternative is to use a symmetrical diketone if possible, or a dicarbonyl derivative where one group is a better leaving group, to direct the cyclization.

Once the 3-cyclopropyl-1-ethyl-1H-pyrazole core is assembled, the final iodination step can be carried out using an electrophilic iodine source, such as iodine in the presence of an oxidizing agent, to install the iodine atom at the C4 position. smolecule.com

An alternative cyclocondensation strategy employs α,β-unsaturated carbonyl compounds (enones) as the 1,3-dielectrophilic partner. researchgate.net The reaction proceeds through an initial Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. nih.gov

To form the desired pyrazole structure, a potential starting material would be 1-cyclopropyl-2-propen-1-one. Its reaction with ethylhydrazine would first form a pyrazoline intermediate. This intermediate would then require an oxidation step to aromatize into the final pyrazole product. This method also presents regioselectivity challenges that must be addressed to ensure the correct placement of the cyclopropyl and ethyl groups. researchgate.net

Multicomponent Reactions (MCRs) for Pyrazole Core Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates structural features from each component. mdpi.comrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgacs.org

Several MCRs have been developed for pyrazole synthesis. nih.gov For example, a one-pot reaction could involve the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. beilstein-journals.org It is conceivable to design an MCR for the target molecule where a cyclopropyl-containing building block, an ethylating agent, and a hydrazine source are combined. One established MCR pathway involves the in-situ generation of a 1,3-diketone from an enolate and an acid chloride, which is then immediately trapped by a hydrazine in the same pot to form the pyrazole. beilstein-journals.orgnih.gov This avoids the need to isolate the often-unstable dicarbonyl compound.

| MCR Component 1 | MCR Component 2 | MCR Component 3 | Catalyst/Conditions | Product Type |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Polysubstituted Pyrazoles beilstein-journals.org |

| Ketone | Acid Chloride | Hydrazine | LiHMDS | 1,3,5-Trisubstituted Pyrazoles organic-chemistry.org |

| Enaminone | Hydrazine | Aryl Halide | Copper Catalyst | 1,3-Disubstituted Pyrazoles beilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.comacs.org The most common variant for pyrazole synthesis is the Huisgen cycloaddition, which involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). nih.gov

To apply this methodology to the synthesis of this compound, one could generate a nitrile imine bearing the cyclopropyl group in situ from a corresponding hydrazonoyl halide. This reactive intermediate would then be trapped by an alkyne. The regiochemistry of the cycloaddition is a critical factor, as it determines the final substitution pattern on the pyrazole ring. nih.govrsc.org The reaction between a cyclopropyl-substituted nitrile imine and ethyne, followed by N-ethylation and C4-iodination, represents a plausible, albeit multi-step, pathway based on this strategy.

Regioselective Introduction of Substituents

Strategies for Cyclopropyl Group Installation at Position 3

The introduction of the cyclopropyl moiety at the C3 position of the pyrazole ring can be accomplished through two primary strategies: building the pyrazole ring from a precursor already containing the cyclopropyl group or by adding the cyclopropyl group to a pre-existing pyrazole scaffold.

A prevalent and classical method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govnih.govmdpi.combeilstein-journals.org In this approach for the target molecule, a β-diketone bearing a cyclopropyl group, such as 1-cyclopropyl-1,3-butanedione, would serve as the key precursor. The reaction of this cyclopropyl-containing β-diketone with a hydrazine derivative lays the foundation for the pyrazole ring. nih.gov This method offers a direct route to installing the cyclopropyl group at the desired position. mdpi.com The regioselectivity of the cyclization can be influenced by the reaction conditions and the substituents on both the diketone and the hydrazine. nih.gov

Another cyclization strategy involves the reaction of hydrazine derivatives with acetylenic ketones that contain a cyclopropyl group. nih.gov This long-established method provides an alternative pathway to the 3-cyclopropylpyrazole core. nih.gov Furthermore, α,β-ethylenic ketones containing a cyclopropyl group can react with hydrazines to form pyrazolines, which can then be oxidized to yield the corresponding pyrazole. mdpi.com

| Precursor Type | General Reaction | Key Features |

| Cyclopropyl β-diketone | Cyclocondensation with hydrazine | Direct, classical method; regioselectivity can be controlled. nih.govmdpi.com |

| Cyclopropyl Acetylenic Ketone | Cyclocondensation with hydrazine | Alternative route to the pyrazole core. nih.gov |

| Cyclopropyl α,β-ethylenic Ketone | Reaction with hydrazine followed by oxidation | Forms pyrazoline intermediate. mdpi.com |

An alternative to building the pyrazole ring with the cyclopropyl group already in place is to introduce the cyclopropyl moiety onto a pre-functionalized pyrazole ring. This is typically achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. nih.gov This reaction would involve the coupling of a 3-halopyrazole (e.g., 3-iodo- or 3-bromopyrazole) with a cyclopropylboronic acid or its corresponding trifluoroborate salt. nih.govnih.gov This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. audreyli.com The success of this coupling is often dependent on the choice of palladium catalyst, ligand, and base. nih.gov

Another approach is the Negishi or Kumada-type couplings, which utilize organozinc and Grignard reagents, respectively. audreyli.com These methods can also be employed for the direct introduction of the cyclopropyl group onto the pyrazole ring. However, the compatibility of these organometallic reagents with other functional groups on the pyrazole must be considered. audreyli.com

| Coupling Reaction | Pyrazole Substrate | Cyclopropyl Reagent |

| Suzuki-Miyaura | 3-Halopyrazole (I, Br) | Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate (B8364958) nih.govnih.gov |

| Negishi | 3-Halopyrazole | Cyclopropylzinc reagent audreyli.com |

| Kumada | 3-Halopyrazole | Cyclopropylmagnesium bromide audreyli.com |

Methods for Ethyl Group Introduction at Position 1 (N-alkylation)

The introduction of the ethyl group at the N1 position of the 3-cyclopropyl-1H-pyrazole intermediate is a crucial step. N-alkylation of pyrazoles can, in principle, lead to two regioisomers (N1 and N2 alkylation). However, the regioselectivity of this reaction is influenced by factors such as the steric hindrance of the substituent at the 3-position and the reaction conditions. semanticscholar.org

A common method for N-alkylation involves the deprotonation of the pyrazole with a base, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. semanticscholar.org The choice of base and solvent can significantly impact the ratio of the N1 to N2 isomers. For 3-substituted pyrazoles, alkylation often favors the N1 position due to steric hindrance from the substituent at C3. thieme-connect.com

Catalytic methods have also been developed to achieve high regioselectivity. For instance, magnesium-catalyzed alkylation has been shown to provide high yields of N2-alkylated pyrazoles, suggesting that careful catalyst selection can direct the alkylation to a specific nitrogen. thieme-connect.com Conversely, other catalytic systems or reaction conditions can be optimized to favor N1 alkylation. acs.org Acid-catalyzed N-alkylation using trichloroacetimidates has also been reported as a viable method. semanticscholar.orgmdpi.com

| Alkylation Method | Ethylating Agent | Key Features |

| Base-mediated | Ethyl iodide, Ethyl bromide | Common method; regioselectivity influenced by sterics and conditions. semanticscholar.org |

| Acid-catalyzed | Ethyl trichloroacetimidate | Alternative to base-mediated methods. semanticscholar.orgmdpi.com |

Directed Iodination Protocols at Position 4

The final step in the synthesis is the regioselective iodination at the C4 position of the 1-ethyl-3-cyclopropyl-1H-pyrazole intermediate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. smolecule.com

Electrophilic iodination is a common and effective method for introducing an iodine atom onto the pyrazole ring. nih.gov The C4 position is generally the most reactive site for electrophilic attack in N-substituted pyrazoles that are unsubstituted at C4 and C5.

A widely used iodinating agent is N-iodosuccinimide (NIS). researchgate.netorganic-chemistry.org The reaction is often carried out in the presence of an acid catalyst, such as sulfuric acid or trifluoroacetic acid, which activates the NIS and enhances its electrophilicity, allowing for the iodination of even deactivated pyrazoles. researchgate.net The combination of NIS with an acid can generate a highly reactive electrophilic iodine species in situ. researchgate.net

Alternatively, molecular iodine (I₂) can be used in the presence of an oxidizing agent. smolecule.com Systems like I₂-HIO₃ in acetic acid-carbon tetrachloride have been shown to be efficient for the iodination of pyrazoles. nih.gov The I₂–NaI–K₂CO₃ system in aqueous ethanol (B145695) is another effective combination for iodinating pyrazoles with donor substituents. nih.gov Trifluoroperacetic acid-mediated electrophilic iodination has also been reported as a powerful method for introducing multiple iodine atoms onto a pyrazole ring, highlighting the potency of this approach. bit.edu.cnrsc.org

| Iodinating Reagent | Catalyst/Conditions | Key Features |

| N-Iodosuccinimide (NIS) | Acidic catalysts (e.g., H₂SO₄, TFA) | Efficient for a variety of pyrazoles, including deactivated ones. researchgate.netorganic-chemistry.org |

| Molecular Iodine (I₂) | Oxidizing agents (e.g., HIO₃) or bases (e.g., K₂CO₃) | Classic method; conditions can be tailored to the substrate. nih.gov |

| I₂/Trifluoroperacetic acid | Not applicable | Potent system for poly-iodination. bit.edu.cnrsc.org |

Metal-Mediated or Catalyzed Directed Iodination

The introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial step in the synthesis of this compound. This transformation is often achieved through electrophilic iodination, where the pyrazole ring acts as a nucleophile. The reactivity of the pyrazole ring towards electrophiles is influenced by the substituents at the N1 and C3 positions. In the case of the target molecule, the 1-ethyl and 3-cyclopropyl groups are both electron-donating, which should activate the pyrazole ring towards electrophilic substitution, primarily at the C4 position.

Several metal-mediated and catalyzed methods have been developed for the regioselective iodination of pyrazoles. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods that might use harsh reagents.

One prominent approach involves the use of elemental iodine in the presence of a mild oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). This method has been shown to be highly regioselective for the C4 position of the pyrazole ring. nih.gov The proposed mechanism involves the oxidation of iodine by CAN to generate a more electrophilic iodine species, which then undergoes electrophilic aromatic substitution with the pyrazole.

Palladium-catalyzed C-H iodination represents another powerful strategy. nih.govacs.org These reactions often employ a directing group to achieve high regioselectivity. While direct C4 iodination of 1,3-disubstituted pyrazoles can sometimes be achieved without a directing group due to the inherent electronic properties of the ring, palladium catalysis can enhance both the efficiency and selectivity of the process, particularly when using molecular iodine as the iodine source. nih.govacs.org

Another effective system for the iodination of pyrazoles utilizes iodine monochloride (ICl) in the presence of a base like lithium carbonate (Li₂CO₃). nih.govorganic-chemistry.org This method provides a reactive electrophilic iodine source and the base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. nih.govorganic-chemistry.org

Furthermore, systems employing potassium iodate (B108269) (KIO₃) in combination with a catalyst like diphenyl diselenide ((PhSe)₂) under acidic conditions have been reported for the efficient in situ generation of an iodinating agent for the C4-iodination of pyrazoles. schenautomacao.com.brnih.gov

Below is a table summarizing various metal-mediated or catalyzed iodination methods applicable to pyrazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst/Mediator | Iodine Source | Oxidant/Additive | Solvent | Temperature | Yield (%) | Reference |

| Ceric Ammonium Nitrate (CAN) | I₂ | - | MeCN | Reflux | High | nih.gov |

| Pd(OAc)₂ | I₂ | CsOAc | Various | RT to 100 °C | Good to Excellent | nih.govacs.org |

| - | ICl | Li₂CO₃ | CH₂Cl₂ | Room Temp | up to 95% | nih.govorganic-chemistry.org |

| (PhSe)₂ | KIO₃ | Acidic Conditions | - | - | Good | schenautomacao.com.brnih.gov |

Optimization of Reaction Conditions, Yields, and Selectivity

The optimization of reaction conditions is paramount to achieving high yields and regioselectivity in the synthesis of this compound. Key parameters that are typically fine-tuned include the choice of catalyst and its loading, the nature of the iodine source, the type of solvent, the reaction temperature, and the reaction time.

Catalyst and Reagent Stoichiometry: In metal-catalyzed reactions, the loading of the catalyst is a critical factor. For instance, in palladium-catalyzed iodinations, catalyst loading can sometimes be reduced to as low as 0.5 mol% on a gram scale without significant loss of efficiency. nih.gov The stoichiometry of the iodine source and any oxidant or additive is also crucial. An excess of the iodinating agent may be required to drive the reaction to completion, but can also lead to the formation of di-iodinated byproducts. For example, in CAN-mediated iodination, using an excess of both iodine and CAN was found to be necessary for the complete consumption of the starting pyrazole. nih.gov

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. For palladium-catalyzed C-H iodination, solvents such as DMF have been employed. nih.gov In other systems, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are common. nih.govorganic-chemistry.org The polarity and coordinating ability of the solvent can affect the solubility of the reagents and the stability of the reaction intermediates. The optimization of solvents is often empirical, with a range of options being screened to find the most suitable one for a specific substrate.

Temperature and Reaction Time: Temperature is a key parameter that can affect the rate of reaction and the formation of side products. While some iodination reactions can proceed efficiently at room temperature, nih.govorganic-chemistry.org others may require elevated temperatures to achieve a reasonable reaction rate. nih.gov For example, in the CAN-mediated iodination of a 1-aryl-3-CF₃-pyrazole, heating to reflux in acetonitrile (B52724) was necessary for the reaction to go to completion overnight. nih.gov The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of maximum conversion of the starting material.

The following table provides illustrative examples of how reaction conditions have been optimized for the C4-iodination of various pyrazole derivatives.

| Pyrazole Substrate | Catalyst/Mediator | Iodine Source | Solvent | Temperature | Time | Yield (%) | Notes | Reference |

| 1-Aryl-3-CF₃-pyrazole | CAN | I₂ | MeCN | Reflux | 16 h | ~75% | Excess I₂ and CAN required. | nih.gov |

| 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole | - | ICl | CH₂Cl₂ | Room Temp | - | 95% | Li₂CO₃ used as a base. | nih.govorganic-chemistry.org |

| Heterocyclic Amides | Pd(OAc)₂ | I₂ | DMF | 100 °C | 5 h | - | Example of directed C-H iodination. | nih.gov |

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental sustainability of the process.

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. Catalytic methods, such as palladium-catalyzed iodination, are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and can, in principle, be recycled. nih.govacs.org The use of molecular iodine as the iodine source is also advantageous from an atom economy perspective.

Use of Safer Solvents and Reagents: A key principle of green chemistry is the use of less hazardous chemicals. The development of iodination procedures in environmentally benign solvents, such as water, is a significant step in this direction. For instance, a green procedure for the regioselective 4-iodination of pyrazoles has been developed using iodine and hydrogen peroxide in water. researchgate.net This system is particularly attractive as water is the only byproduct. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalytic systems that can operate under mild conditions is a central goal of green chemistry. The ICl/Li₂CO₃ mediated iodination, which proceeds at room temperature, is an example of an energy-efficient method. nih.govorganic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts offer numerous advantages, including lower energy requirements, increased selectivity, and the ability to use smaller amounts of reagents. Both metal-based catalysts like palladium and non-metal catalysts have been employed in pyrazole synthesis and functionalization. nih.govacs.orgtandfonline.com For example, iodine itself can act as a catalyst in some multicomponent reactions for the synthesis of functionalized pyrazoles in water, fulfilling many criteria of green chemistry. tandfonline.com

The table below highlights some green chemistry approaches relevant to the synthesis of iodinated pyrazoles.

| Green Chemistry Principle | Synthetic Approach | Reagents/Conditions | Advantages | Reference |

| Use of Green Solvents | Iodination in Water | I₂ / H₂O₂ in H₂O | Avoids organic solvents; water is the only byproduct. | researchgate.net |

| Catalysis | Iodine-catalyzed pyrazole synthesis | Molecular iodine in water | Catalyst is inexpensive and reaction is performed in a green solvent. | tandfonline.com |

| Energy Efficiency | Room Temperature Iodination | ICl / Li₂CO₃ in CH₂Cl₂ | Reduces energy consumption compared to reactions requiring heating. | nih.govorganic-chemistry.org |

| Atom Economy | Palladium-catalyzed C-H iodination | Pd(OAc)₂ / I₂ | Catalytic amounts of metal are used, increasing atom economy. | nih.govacs.org |

Reactivity and Transformation Pathways of 3 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole

Reactivity at the Iodo-Substituted Position (C-4)

The iodine atom at the C-4 position makes this site highly susceptible to oxidative addition with transition metal catalysts, which is the key initiation step for numerous cross-coupling reactions. The high polarizability and relative weakness of the C-I bond, compared to C-Br or C-Cl bonds, render 4-iodopyrazoles highly reactive substrates, often allowing for milder reaction conditions.

Palladium-catalyzed reactions are among the most powerful and widely used methods for forging carbon-carbon bonds in modern organic synthesis. For a substrate like 3-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, these reactions provide a direct pathway to introduce diverse aryl, heteroaryl, and alkynyl substituents, thereby enabling the systematic exploration of the chemical space around the pyrazole (B372694) core.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its operational simplicity, mild reaction conditions, and exceptional functional group tolerance. The reaction facilitates the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. The 4-iodo-substituted pyrazole core is an excellent electrophilic partner for this transformation.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with a selected aryl or heteroaryl boronic acid in the presence of a palladium(0) catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and solvent system is crucial for achieving high yields. For instance, studies on the coupling of related 4-bromo-1H-pyrazole-5-carboxylates have successfully employed tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst with a base such as potassium carbonate (K₂CO₃) in a solvent mixture like toluene/ethanol (B145695)/water. nih.gov Microwave-assisted protocols have also proven effective, significantly reducing reaction times while maintaining high yields. nih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling on 4-Halogenated Pyrazole Scaffolds Data derived from studies on analogous systems.

| Pyrazole Substrate | Boronic Acid | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 3-aryl-4-bromo-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 100 °C, 16 h | Ethyl 3,4-diphenyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate | 85 | nih.gov |

| Ethyl 4-bromo-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 130 °C, 20 min (MW) | Ethyl 3,4-bis(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate | 94 | nih.gov |

| 4-Chloroanisole | Potassium cyclopropyltrifluoroborate (B8364958) | Pd(OAc)₂ / XPhos / K₂CO₃ | Toluene/H₂O, 100 °C | 1-Cyclopropyl-4-methoxybenzene | 99 | nih.gov |

The Sonogashira coupling reaction is an indispensable tool for the synthesis of arylalkynes and conjugated enynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine (B128534) (Et₃N), which also serves as the solvent. researchgate.net

For this compound, Sonogashira coupling provides a direct route to 4-alkynyl-substituted pyrazoles. These products are valuable intermediates themselves, amenable to further transformations such as cycloadditions or reductions. Research on analogous 1,3-disubstituted-5-chloro-4-iodopyrazoles has shown that the C-4 iodo position reacts selectively under typical Sonogashira conditions—using a catalyst system of dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI)—to afford the corresponding 4-(phenylethynyl)pyrazoles in good yields. researchgate.net

Table 2: Representative Sonogashira Coupling of a 4-Iodopyrazole (B32481) Derivative Data derived from studies on analogous systems.

| Pyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C, 4 h | 5-Chloro-3-methyl-1-phenyl-4-(phenylethynyl)-1H-pyrazole | 81 | researchgate.net |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgfrontiersin.org This reaction is a powerful method for creating C(sp²)-C(sp²) bonds and is highly valued for its stereoselectivity, typically yielding the E-isomer of the product.

The reaction of this compound with various alkenes (e.g., acrylates, styrenes) would proceed in the presence of a palladium catalyst and a base to yield 4-alkenyl-substituted pyrazoles. While specific examples for the title compound are not detailed in the literature, studies on other 4-iodopyrazoles demonstrate the feasibility of this transformation. Key parameters influencing the reaction's success include the choice of palladium source (e.g., Pd(OAc)₂), ligand, base (e.g., sodium acetate), and solvent.

The Negishi coupling reaction forms a C-C bond by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov It is particularly useful for coupling partners that may be sensitive to the more basic conditions of other cross-coupling reactions. Organozinc reagents exhibit high reactivity and functional group tolerance.

The Negishi coupling is considered a highly effective method for C-C bond formation at the C-4 position of the pyrazole nucleus. researchgate.net The reaction of this compound with an organozinc reagent, such as benzylzinc halide, would be catalyzed by a palladium complex to yield the corresponding 4-substituted product. This approach has been successfully applied to synthesize various 4-benzyl-3-ethoxypyrazoles from the corresponding 4-iodo precursor.

While palladium is dominant in C-C coupling, copper-catalyzed reactions are particularly important for the formation of carbon-heteroatom bonds, such as C-O (ether) and C-N (amine) linkages. These reactions, often referred to as Ullmann-type condensations, are crucial for synthesizing molecules with diverse pharmacophores.

Copper-catalyzed methods provide a direct pathway for the alkoxylation and amination of the 4-iodopyrazole core. For example, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles has been achieved using a copper(I) iodide-catalyzed protocol. mdpi.com Optimal conditions often involve microwave irradiation at elevated temperatures in the presence of a base like potassium t-butoxide and a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline. mdpi.com Similarly, copper catalysis can be employed for C-N bond formation, coupling the pyrazole with various amines or other N-H containing heterocycles, a reaction of significant interest in medicinal chemistry. nih.gov

Table 3: Illustrative Example of Copper-Catalyzed C-O Coupling of a 4-Iodopyrazole Data derived from studies on analogous systems.

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | K-OtBu | 130 °C, 1 h (MW) | 4-(Allyloxy)-1-trityl-1H-pyrazole | 66 | mdpi.com |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

The carbon-iodine bond at the C4 position of the pyrazole ring is a prime site for metal-halogen exchange, a powerful tool for creating a nucleophilic carbon center. This transformation is typically achieved using organolithium or magnesium reagents, converting the relatively unreactive iodo-pyrazole into a highly reactive organometallic intermediate. This intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of functional groups at the C4 position.

Commonly used reagents for the metal-halogen exchange include n-butyllithium (n-BuLi) and isopropylmagnesium chloride (i-PrMgCl). The resulting pyrazol-4-yl-lithium or pyrazol-4-yl-magnesium species are strong nucleophiles and bases. Subsequent reaction with an electrophile, such as an aldehyde, ketone, ester, or carbon dioxide, leads to the formation of a new carbon-carbon bond at the C4 position.

| Reagent | Intermediate | Electrophile (Example) | Product (Example) |

| n-Butyllithium | 4-Lithio-3-cyclopropyl-1-ethyl-1H-pyrazole | Dimethylformamide (DMF) | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde |

| Isopropylmagnesium chloride | 4-(Chloromagnesio)-3-cyclopropyl-1-ethyl-1H-pyrazole | Carbon dioxide (CO2) | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

This two-step sequence provides a reliable and versatile method for the functionalization of the pyrazole core, allowing for the synthesis of a diverse array of derivatives. The choice of organometallic reagent and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for replacing the iodo group at the C4 position. However, for SNAr to occur readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups. In the case of this compound, the pyrazole ring itself is considered electron-rich, which generally disfavors classical SNAr reactions.

The viability of SNAr on the 4-iodopyrazole core is therefore limited and would likely require harsh reaction conditions or the presence of a catalyst. The electron-donating nature of the cyclopropyl (B3062369) and ethyl groups further deactivates the ring towards nucleophilic attack. Consequently, metal-halogen exchange followed by electrophilic quenching is a much more common and efficient strategy for functionalizing the C4 position of this particular pyrazole derivative.

Reactivity of the Pyrazole Ring System and Nitrogen Atoms

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which influence its reactivity in several ways. The ring system can undergo electrophilic substitution, and the nitrogen atoms themselves can be sites for alkylation or acylation.

Electrophilic Aromatic Substitution on the Pyrazole Core (at other positions)

While the C4 position is occupied by an iodine atom, the C5 position of the pyrazole ring is a potential site for electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The N1-ethyl group and the C3-cyclopropyl group are both electron-donating, which tends to activate the ring towards electrophilic attack.

Electrophilic substitution on pyrazoles generally occurs at the C4 position. scribd.com However, with the C4 position blocked, the C5 position becomes the next most likely site for substitution. The outcome of such reactions would depend on the specific electrophile and reaction conditions employed. For instance, nitration, sulfonation, or halogenation could potentially occur at the C5 position, though this would need to be confirmed experimentally.

Metalation of the Pyrazole Ring (e.g., Lithiation, Magnesiation, Zincation)

Direct deprotonation (metalation) of the pyrazole ring is another method for introducing functional groups. In 1-substituted pyrazoles, the C5 proton is the most acidic and is therefore the most likely site for lithiation when a strong base like n-butyllithium is used. cdnsciencepub.com This regioselectivity is driven by the inductive effect of the adjacent nitrogen atom (N1).

Therefore, treatment of this compound with a strong base could lead to the formation of a 5-lithiated species. This organometallic intermediate can then be reacted with various electrophiles, similar to the process described for the C4 position after metal-halogen exchange. This provides an alternative route to C5-functionalized pyrazole derivatives.

| Position | Method | Reagent | Intermediate |

| C4 | Metal-Halogen Exchange | n-BuLi or i-PrMgCl | 4-Lithio/Magnesio-pyrazole |

| C5 | Direct Metalation | n-BuLi | 5-Lithio-pyrazole |

Alkylation and Acylation at Pyrazole Nitrogen Atoms

The pyrazole ring in this compound already has an ethyl group at the N1 position. The remaining nitrogen atom (N2) possesses a lone pair of electrons and can therefore act as a nucleophile. This allows for further reactions such as alkylation or acylation, which would lead to the formation of a quaternary pyrazolium (B1228807) salt.

Reaction with an alkylating agent, such as methyl iodide, or an acylating agent, like acetyl chloride, would introduce a new substituent at the N2 position, resulting in a positively charged pyrazolium cation. The reactivity of the pyrazole towards such quaternization reactions will depend on the steric and electronic environment around the N2 atom.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group at the C3 position is a strained three-membered ring. While generally stable, this strain can make it susceptible to ring-opening reactions under certain conditions, particularly those involving radicals or strong acids. researchgate.netnih.gov The cyclopropane (B1198618) ring can behave in a manner similar to a double bond, participating in reactions where the ring opens to relieve strain. youtube.com

However, in many common organic reactions, the cyclopropyl group is a robust and unreactive spectator. For the transformations discussed above, such as metal-halogen exchange and metalation, the cyclopropyl moiety is expected to remain intact. Ring-opening would likely require specific and more forcing reaction conditions that are not typically employed for the functionalization of the pyrazole core. The stability of the cyclopropyl group is an important consideration when planning multi-step syntheses involving this molecule. researchgate.netjocpr.com

Ring-Opening Reactions of the Cyclopropane under Specific Conditions

The three-membered ring of a cyclopropyl group is susceptible to cleavage under conditions that can stabilize the resulting open-chain species, such as through the formation of carbocation or radical intermediates. While specific studies on this compound are limited, the behavior of analogous cyclopropyl-substituted compounds provides significant insight.

Radical-Mediated Ring Opening: The cyclopropyl group can also undergo ring-opening via radical pathways. These reactions are often initiated by radical species that add to the cyclopropane ring, leading to a cyclopropylcarbinyl radical. This intermediate can then rapidly rearrange to a more stable homoallylic radical. Such transformations are common in oxidative radical cyclization reactions of various cyclopropane derivatives. nih.gov

Transition Metal-Catalyzed Ring Opening: Transition metals can play a crucial role in the ring-opening of cyclopropanes. For example, palladium-catalyzed tandem Heck-ring-opening reactions have been observed in cyclopropyl diol derivatives. nih.gov These reactions proceed through the formation of an organopalladium intermediate which facilitates the cleavage of a C-C bond in the cyclopropane ring. The specific outcome of such reactions is highly dependent on the nature of the catalyst, ligands, and the substrate itself.

The following table summarizes conditions known to promote cyclopropane ring-opening in analogous systems:

| Condition | Mediator | Intermediate | Potential Product Type |

| Acidic | Strong Acid (e.g., H+) | Carbocation | Allylic compounds |

| Radical | Radical Initiator | Radical | Homoallylic compounds |

| Catalytic | Transition Metal (e.g., Pd) | Organometallic complex | Functionalized open-chain compounds |

Reactions Preserving the Cyclopropane Ring Integrity

Despite the inherent strain, the cyclopropyl group in many heterocyclic compounds demonstrates considerable stability and can be retained during various chemical transformations. acs.org The stability of the cyclopropyl group is often attributed to the increased s-character of its C-H bonds and the unique electronic nature of its C-C bonds. acs.org

In the context of this compound, it is anticipated that a wide range of reactions can be performed on the pyrazole ring and at the iodo-position without affecting the cyclopropyl moiety. For instance, the carbon-iodine bond is a prime site for functionalization. Reactions such as Suzuki, Sonogashira, and Heck cross-couplings are commonly employed to introduce new carbon-carbon bonds at the 4-position of pyrazoles. These reactions are typically carried out under conditions that are mild enough not to induce the opening of the cyclopropane ring.

Furthermore, nucleophilic substitution reactions on the pyrazole ring, where applicable, and modifications of other substituents, would likely leave the cyclopropyl group intact. The synthesis of various 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives via nucleophilic substitution is an example where the cyclopropyl group remains unchanged. nih.gov

The following table outlines reaction types where the cyclopropane ring is expected to be preserved:

| Reaction Type | Reagents/Catalysts | Functionalization Site |

| Suzuki Coupling | Pd catalyst, boronic acid | 4-position (C-I) |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | 4-position (C-I) |

| Heck Coupling | Pd catalyst, alkene | 4-position (C-I) |

| Nucleophilic Substitution | Various nucleophiles | Pyrazole ring or other substituents |

Stability and Degradation Pathways of the Compound

Thermal Stability Studies

Pyrazole derivatives are generally recognized for their high thermal stability. Studies on various substituted pyrazoles have shown that they often possess high decomposition temperatures. For example, some N-substituted pyrazolyltetrazoles exhibit thermal decomposition beginning with the tetrazole fragment, indicating the pyrazole core's robustness. researchgate.net In the case of this compound, the thermal stability is expected to be substantial. The decomposition would likely be initiated by the cleavage of the weakest bond in the molecule under thermal stress. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact compound is not available in the public domain, analogous heterocyclic compounds often show decomposition temperatures well above 200°C.

The following table provides a comparative look at the thermal stability of related heterocyclic compounds:

| Compound Type | Typical Decomposition Onset | Reference |

| N-substituted pyrazolyltetrazoles | > 200 °C | researchgate.net |

| Triazine-based heterocycles | > 250 °C | quora.com |

Photochemical Stability Considerations

The photochemical behavior of this compound is influenced by the presence of the pyrazole ring and the carbon-iodine bond. Aromatic heterocyclic compounds can undergo various photochemical transformations, including rearrangements and isomerizations. researchgate.net The C-I bond is known to be photolabile and can undergo homolytic cleavage upon UV irradiation to form a radical species. This property is utilized in various photochemical reactions.

While specific photochemical studies on this compound are scarce, it is plausible that UV irradiation could lead to the cleavage of the C-I bond, generating a pyrazol-4-yl radical. This reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular reactions if suitable functional groups are present. The fate of the cyclopropyl group under these photochemically generated radical conditions would depend on the specific reaction environment. It is also possible for the pyrazole ring itself to undergo photochemical rearrangements, potentially leading to the formation of imidazole (B134444) isomers, as has been observed for other pyrazole derivatives. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident elucidation of its elemental composition. For 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, with a chemical formula of C₈H₁₁IN₂, the expected exact mass can be calculated.

The monoisotopic mass of this compound is calculated to be 276.9967 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecular ion [M+H]⁺. This ion would then be detected by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The measured mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be expected to be very close to 277.9940. The high accuracy of the mass measurement, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula C₈H₁₁IN₂ and rules out other potential elemental compositions.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M]⁺ | 276.9967 |

| [M+H]⁺ | 277.9940 |

| [M+Na]⁺ | 299.9860 |

This precise mass determination is the first critical step in the structural characterization of this compound, providing a foundational piece of evidence for its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the pyrazole (B372694) ring and the substituents.

Pyrazole Ring Proton (H5): The single proton on the pyrazole ring at position 5 is expected to appear as a singlet in the aromatic region, likely between δ 7.0 and 8.0 ppm. The electron-withdrawing effect of the adjacent nitrogen atom and the iodine at position 4 would influence its precise chemical shift.

Ethyl Group Protons: The ethyl group attached to the nitrogen at position 1 will show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is anticipated to be in the range of δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen atom. The methyl triplet would appear further upfield, typically between δ 1.2 and 1.6 ppm. The coupling constant (J) between these two signals would be approximately 7 Hz.

Cyclopropyl (B3062369) Group Protons: The cyclopropyl group at position 3 will present a more complex set of signals in the upfield region of the spectrum. The methine proton (-CH-) will likely appear as a multiplet between δ 1.8 and 2.2 ppm. The four methylene protons (-CH₂-) on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets, expected between δ 0.6 and 1.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H5 | 7.0 - 8.0 | s (singlet) |

| N-CH₂ (ethyl) | 4.0 - 4.5 | q (quartet) |

| N-CH₂-CH₃ (ethyl) | 1.2 - 1.6 | t (triplet) |

| C-CH (cyclopropyl) | 1.8 - 2.2 | m (multiplet) |

| C-CH₂ (cyclopropyl) | 0.6 - 1.2 | m (multiplet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to resonate in the aromatic region. The carbon atom bearing the iodine (C4) will be significantly shielded due to the heavy atom effect, with a predicted chemical shift in the range of δ 80-95 ppm. The C3 and C5 carbons will appear further downfield, likely between δ 130 and 150 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be deshielded by the nitrogen and is expected around δ 45-55 ppm. The methyl carbon (-CH₃) will be found further upfield, typically between δ 14 and 18 ppm.

Cyclopropyl Group Carbons: The methine carbon (-CH-) of the cyclopropyl group is expected to appear in the range of δ 5-15 ppm, while the methylene carbons (-CH₂-) will be at a similar upfield chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 140 - 150 |

| C4 (pyrazole) | 80 - 95 |

| C5 (pyrazole) | 130 - 140 |

| N-CH₂ (ethyl) | 45 - 55 |

| N-CH₂-CH₃ (ethyl) | 14 - 18 |

| C-CH (cyclopropyl) | 5 - 15 |

| C-CH₂ (cyclopropyl) | 5 - 15 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the ethyl and cyclopropyl groups, as well as the C5 carbon of the pyrazole ring to its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the pyrazole ring by observing through-space correlations between the protons of the ethyl and cyclopropyl groups and the pyrazole ring proton.

While the primary structure of this compound is relatively rigid, advanced NMR studies such as variable-temperature (VT) NMR could be used to investigate any potential conformational dynamics, for example, restricted rotation around the C3-cyclopropyl bond. However, for a molecule of this nature, significant dynamic processes at room temperature are not anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear around 3100-3150 cm⁻¹. Aliphatic C-H stretching from the ethyl and cyclopropyl groups will be observed in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the N-ethyl group will likely be observed in the 1200-1350 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observable on a standard mid-IR spectrometer.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Stretch (ring) | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

By combining the information obtained from these advanced spectroscopic methodologies, a comprehensive and unambiguous characterization of the chemical structure of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower to higher energy molecular orbitals. The chromophore in this molecule is the substituted pyrazole ring system.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

| π → π | 200 - 300 | Conjugated pyrazole system, substitution pattern |

| n → π | > 250 | Presence of nitrogen lone pairs, solvent polarity |

Note: The data in this table is illustrative and based on general characteristics of similar compounds, as specific experimental data for this compound was not found.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction analysis of a suitable crystal of the compound would yield a detailed crystallographic information file (CIF). Although a specific crystal structure for this compound has not been reported in the surveyed literature, studies on closely related compounds, such as 4-iodo-1H-pyrazole, provide insights into the expected structural features. arkat-usa.orgmdpi.com For instance, the crystal structure of 4-iodo-1H-pyrazole has been determined, revealing key aspects of its solid-state packing. arkat-usa.orgmdpi.com

Based on analogous structures, one could anticipate the pyrazole ring to be essentially planar. The cyclopropyl, ethyl, and iodo substituents would be located at their respective positions on the ring, and their precise conformations and orientations would be established. The resulting data would include the crystal system, space group, and unit cell dimensions.

Table 2: Hypothetical Crystallographic Data Based on Related Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 5-15 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 2, 4, or 8 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Specific values would need to be determined experimentally.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. This destructive method involves the combustion of a small, precise amount of the substance, and the resulting combustion products (such as CO₂, H₂O, and N₂) are quantified.

For this compound, with the molecular formula C₈H₁₁IN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental results from elemental analysis should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's purity. nih.govnih.gov

Table 3: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % |

| Carbon (C) | 36.66 | To be determined |

| Hydrogen (H) | 4.23 | To be determined |

| Iodine (I) | 48.42 | To be determined |

| Nitrogen (N) | 10.69 | To be determined |

Note: The "Experimental %" column would be populated with data obtained from an actual elemental analysis of a purified sample of this compound.

Theoretical and Computational Investigations of 3 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies of Molecular Conformation and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization).

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, ring deformation, or C-I stretching.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C3 | C(cyclopropyl) | - | - | ~1.50 |

| Bond Length (Å) | N1 | C(ethyl) | - | - | ~1.47 |

| Bond Length (Å) | C4 | I | - | - | ~2.09 |

| Bond Angle (°) | C3 | N2 | N1 | - | ~110.0 |

| Dihedral Angle (°) | C(ethyl) | N1 | C5 | C4 | Variable |

Note: The values in this table are illustrative and based on typical values for similar molecular fragments. Actual values would be the result of specific DFT calculations.

Ab Initio Methods for High-Level Electronic Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain electronic properties, albeit at a significantly greater computational expense. These methods would be used to obtain more precise values for properties like ionization potential, electron affinity, and dipole moment. For a molecule like this compound, these calculations would provide a benchmark for the DFT results and a more refined understanding of its electronic character and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis would map the spatial distribution of these orbitals. It is expected that the HOMO would have significant contributions from the electron-rich pyrazole (B372694) ring and potentially the iodine atom, while the LUMO would likely be distributed across the pyrazole ring's π-system. This analysis would help predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | Negative | Electron-donating capability |

| LUMO Energy | Less Negative/Positive | Electron-accepting capability |

| HOMO-LUMO Gap | Positive | Chemical reactivity and stability |

Note: The values are qualitative predictions. Specific computational studies are required for quantitative results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, static minimum-energy structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time. For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the cyclopropyl (B3062369) and ethyl substituents. By simulating the molecule's movements over nanoseconds, a picture of the accessible conformations and the energy barriers between them can be constructed. This is especially relevant if the molecule is being studied for its interaction with a biological target, as its dynamic shape can influence binding.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Searches for Key Transformation Pathways

For a molecule like this compound, a key transformation of interest would be reactions involving the carbon-iodine bond, such as Suzuki or Sonogashira cross-coupling reactions. Computational methods can be used to locate the transition state structures for the key steps in these catalytic cycles (e.g., oxidative addition, transmetalation, reductive elimination). By calculating the energy of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This would reveal the rate-determining step and provide a deeper understanding of the reaction's feasibility and kinetics. These calculations would be instrumental in optimizing reaction conditions for the synthesis of more complex derivatives.

Energy Profile Calculations for Reaction Pathways

Computational chemistry offers powerful tools to explore the energetics of chemical reactions, providing a quantitative description of reaction pathways through the calculation of energy profiles. For a molecule like this compound, a key reaction of interest is the palladium-catalyzed Sonogashira cross-coupling, a common method for forming carbon-carbon bonds with iodo-substituted heterocycles. arkat-usa.org

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to model the entire catalytic cycle of such a reaction. This involves calculating the Gibbs free energy of each intermediate and transition state in the proposed mechanism, which includes oxidative addition, transmetalation, and reductive elimination steps.

The resulting energy profile reveals the reaction's feasibility and kinetics. The rate-determining step is identified as the one with the highest energy barrier (the highest transition state energy relative to the preceding intermediate). By modeling this pathway, researchers can predict reaction outcomes and optimize conditions without extensive empirical screening. For instance, the effect of different ligands on the palladium catalyst or the choice of solvent can be computationally assessed by comparing the energy profiles of the reaction under these varying conditions.

Table 1: Illustrative Energy Profile Data for a Hypothetical Sonogashira Coupling Reaction

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants (Pyrazole + Phenylacetylene + Pd(0) Catalyst) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Oxidative Addition Intermediate | -5.4 |

| Transmetalation Transition State | +12.8 |

| Reductive Elimination Transition State | +21.5 |

| Products + Regenerated Catalyst | -18.7 |

Note: Data is hypothetical and serves to illustrate the output of energy profile calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational modes)

Computational methods have become indispensable for predicting the spectroscopic properties of molecules, aiding in their structural characterization. DFT calculations are particularly effective for this purpose. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a hybrid functional like B3LYP. nih.govresearchgate.net The process begins with the geometry optimization of the this compound structure to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against the computed shielding tensor of a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. nih.gov These theoretical predictions are invaluable for assigning signals in experimentally obtained spectra.

Vibrational Modes: The vibrational frequencies, corresponding to infrared (IR) absorption bands, can also be computed. Following geometry optimization, a frequency calculation is performed. This provides a set of normal vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net The predicted spectrum can help identify characteristic functional group vibrations, such as C-H stretches of the ethyl and cyclopropyl groups, pyrazole ring vibrations, and the C-I stretching mode.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Pyrazole Ring H-5 | ~7.6 |

| Ethyl -CH₂- | ~4.2 |

| Cyclopropyl -CH- | ~1.9 |

| Ethyl -CH₃ | ~1.4 |

| Cyclopropyl -CH₂- | ~0.8 - 1.1 |

| ¹³C NMR Chemical Shift (ppm) | |

| Pyrazole C-3 | ~155 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-4 | ~75 |

| Ethyl -CH₂- | ~45 |

| Cyclopropyl -CH- | ~12 |

| Ethyl -CH₃ | ~15 |

| Cyclopropyl -CH₂- | ~8 |

| Key Vibrational Frequencies (cm⁻¹) | |

| C-H stretch (Aromatic/Ethyl/Cyclopropyl) | 2950-3100 |

| Pyrazole Ring Stretch | 1400-1550 |

| C-I Stretch | 500-550 |

Note: Values are illustrative, based on typical ranges for similar structures and computational methods described in the literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Prohibited Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net For a compound like this compound, a QSPR model could be developed to predict a variety of non-prohibited properties, such as solubility, chromatographic retention time, or lipophilicity (logP).

The development of a QSPR model involves several steps. First, a dataset of diverse pyrazole derivatives with known experimental values for the property of interest is compiled. nih.gov For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies) features.

Next, a statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that relates a subset of the most relevant descriptors to the property being modeled. researchgate.net The predictive power of the resulting model is rigorously evaluated using statistical metrics and validation techniques to ensure its robustness. Once validated, the QSPR model can be used to predict the property for new or untested compounds, such as this compound, based solely on its calculated molecular descriptors.

Table 3: Example of Molecular Descriptors Used in QSPR Modeling

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing lipophilicity. |

Synthetic Utility and Applications As a Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems and Poly-substituted Derivatives

The functionalized pyrazole (B372694) ring of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is an excellent starting point for the synthesis of more elaborate chemical structures, including fused heterocyclic systems and highly substituted pyrazole derivatives.

The pyrazole scaffold is a key component in the synthesis of fused bicyclic systems such as pyrazolopyridines and pyrazolopyrimidines, which are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of these fused rings often involves the construction of a pyridine (B92270) or pyrimidine (B1678525) ring onto a pre-existing, appropriately functionalized pyrazole. nih.gov